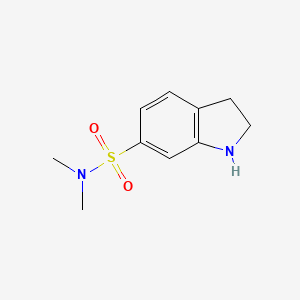

N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWZKJPZQKSTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(CCN2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide typically involves the reaction of 2,3-dihydro-1H-indole with dimethylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NMe₂) facilitates nucleophilic substitution reactions, particularly under alkaline conditions. Key reagents and outcomes include:

These reactions are critical for modifying the compound’s solubility and biological activity. The dimethylamine group enhances steric hindrance, limiting substitution to highly reactive electrophiles.

Oxidation of the Indole Ring

The dihydroindole core undergoes oxidation to form aromatic indole derivatives. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Key Applications |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 1H-Indole-6-sulfonamide | Pharmaceutical intermediates |

| DDQ (Dichlorodicyanobenzoquinone) | Dry dichloromethane | Dehydrogenated indole derivatives | Fluorescent probes |

The reaction kinetics depend on solvent polarity and temperature, with DDQ providing milder conditions for controlled oxidation.

Coupling Reactions

The sulfonamide group and indole nitrogen enable cross-coupling reactions:

These reactions are pivotal for constructing complex molecules in medicinal chemistry. For example, coupling with halogenated aromatics improves binding to kinase targets .

Acid-Base Reactions

The sulfonamide group acts as a weak acid (pKa ~10–11), enabling deprotonation and salt formation:

| Base | Solvent | Application |

|---|---|---|

| NaOH | Water/ethanol | Water-soluble sodium salts |

| Triethylamine | DCM/THF | Intermediate purification |

Salts enhance solubility for biological assays, as seen in studies targeting Src family kinases .

Cyclization Reactions

Under thermal or catalytic conditions, the compound participates in intramolecular cyclization:

| Conditions | Product | Role in Synthesis |

|---|---|---|

| PTSA, toluene reflux | Tetracyclic fused indole systems | Core structure for kinase inhibitors |

| CuI, DMF, 100°C | Sulfonamide-linked heterocycles | Antimalarial agents |

These reactions exploit the compound’s rigidity to build pharmacologically active scaffolds .

Biological Interactions

While not a classical chemical reaction, the compound’s interaction with biological targets involves:

-

Hydrogen bonding : Sulfonamide oxygen and indole NH groups bind to kinase active sites (e.g., Met793, Cys797 in Bruton’s tyrosine kinase) .

-

Hydrophobic interactions : The dimethyl group and indole ring stabilize binding pockets in enzymes .

Key Challenges and Research Gaps

Scientific Research Applications

Chemical Properties and Structure

N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide features a sulfonamide group bonded to an indole structure. The molecular formula is with a molecular weight of approximately 226.30 g/mol. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in synthetic chemistry and biological applications.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- Anticancer Activity : The compound exhibits significant anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness against HeLa (cervical), A549 (lung), MCF-7 (breast), and HCT116 (colon) cancer cells with IC50 values ranging from 0.5 to 0.9 µM .

- Antimicrobial Properties : Research indicates that this compound displays potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with essential metabolic pathways .

The biological activity of this compound includes:

- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : This compound has been identified as a potential inhibitor of TNF-α, which plays a crucial role in inflammatory responses. Its analogs may serve as valuable scaffolds for developing new anti-inflammatory drugs .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.5 | Tubulin polymerization inhibition |

| A549 | 0.7 | Apoptosis induction |

| MCF-7 | 0.9 | Cell cycle arrest |

| HCT116 | 0.6 | Disruption of microtubule dynamics |

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity Level | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Potent | Disruption of cell wall synthesis |

| Escherichia coli | Moderate | Interference with metabolic pathways |

| Candida albicans | Significant | Inhibition of fungal growth |

Study 1: Anticancer Efficacy

In a study conducted by Vicente-Blázquez et al., this compound was assessed for its effects on tumor cell proliferation. The results indicated that the compound significantly inhibited the growth of multiple cancer cell lines through its action on microtubules, confirming its potential as an antimitotic agent .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the compound against a panel of bacterial pathogens. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the indole ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide

- Structural Difference: Replaces the dimethylamino group with a single methyl substitution (-SO₂NHCH₃).

- Molecular Formula : C₉H₁₂N₂O₂S ().

- Molecular Weight : 212.27 g/mol.

- Key Properties : Lower lipophilicity than the dimethyl analog due to reduced alkylation. This may decrease blood-brain barrier penetration but improve aqueous solubility.

- Applications : Used as a reference standard in analytical chemistry ().

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic Acid Methylamide

- Structural Difference : Incorporates an acetyl group at the 1-position of the indole ring (-NHAc) and a methylamide (-SO₂NHCH₃) at the 6-position.

- Molecular Formula : C₁₁H₁₄N₂O₃S ().

- Molecular Weight : 254.31 g/mol.

- Key Properties: pKa: 11.23 (predicted), indicating moderate basicity. Boiling Point: 507.8°C (predicted), higher than non-acetylated analogs due to increased molecular mass.

- Applications: Potential use in drug discovery for acetylated sulfonamide scaffolds.

5-Bromo-2,3-dihydro-1H-indole-6-sulfonamide

- Structural Difference : Substitutes a bromine atom at the 5-position of the indole ring.

- Molecular Formula : C₈H₉BrN₂O₂S ().

- Molecular Weight : 277.20 g/mol.

- May exhibit altered binding affinity in biological targets compared to halogen-free analogs.

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

- Structural Difference : Features a benzo-fused indole system with a ketone group (2-oxo) and a sulfonyl chloride (-SO₂Cl) at the 6-position.

- Molecular Formula: C₁₃H₈ClNO₃S (inferred from ).

- Key Properties :

- The fused benzene ring increases aromaticity, reducing solubility in polar solvents.

- Sulfonyl chloride reactivity enables facile conversion to sulfonamides via nucleophilic substitution.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : Dimethyl and acetyl substituents increase electron density on the sulfonamide nitrogen, reducing acidity compared to halogenated analogs (e.g., 5-bromo derivative) .

- Biological Relevance : The dihydroindole core is a privileged structure in medicinal chemistry, often targeting serotonin receptors or enzymes like carbonic anhydrase. Dimethyl substitution may enhance CNS activity due to improved lipophilicity .

- Synthetic Utility : Sulfonyl chlorides (e.g., ) serve as intermediates for synthesizing diverse sulfonamides, enabling rapid exploration of structure-activity relationships.

Biological Activity

N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an indole derivative, which is significant for its biological interactions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety can form hydrogen bonds with biological molecules, influencing their function. The indole ring is known for its interactions with receptors and enzymes, modulating their activity in cellular pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . It has been evaluated against various bacterial strains and fungi, showing significant inhibitory effects. The compound's mechanism in this context may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Anticancer Activity

One of the most promising aspects of this compound is its anticancer potential . Studies have demonstrated that it inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This action is particularly relevant in the treatment of various human tumor cell lines, where the compound has shown submicromolar to nanomolar IC50 values .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.5 | Tubulin polymerization inhibition |

| A549 (Lung) | 0.7 | Apoptosis induction |

| MCF-7 (Breast) | 0.9 | Cell cycle arrest |

| HCT116 (Colon) | 0.6 | Disruption of microtubule dynamics |

Study 1: Inhibition of Tumor Cell Proliferation

A study conducted by Vicente-Blázquez et al. explored the effects of various indolesulfonamides on tumor cell proliferation. This compound was found to significantly inhibit the growth of multiple cancer cell lines through its action on microtubules, confirming its potential as an antimitotic agent .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial pathogens. The results indicated that it displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents.

Q & A

Q. Critical parameters :

- Temperature control during chlorosulfonation prevents decomposition (exothermic reactions require ice baths) .

- Stoichiometry of dimethylamine (excess ensures complete substitution) and reaction time (prolonged heating may degrade the product).

- Purification : Column chromatography or recrystallization to remove unreacted reagents and by-products (e.g., unsubstituted sulfonamides) .

Basic: Which spectroscopic and chromatographic techniques are prioritized for structural elucidation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., dimethyl groups at δ 2.8–3.2 ppm) and dihydroindole backbone integrity .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C10H14N2O2S = 227.0822) .

Q. Table 1: Key Spectral Signatures

| Technique | Key Peaks/Features |

|---|---|

| 1H NMR | δ 6.8–7.2 ppm (aromatic H), δ 3.2–3.5 ppm (CH2 of dihydroindole) |

| 13C NMR | δ 120–135 ppm (aromatic C), δ 40–45 ppm (N-CH3) |

| HRMS | m/z 227.0822 (calculated for C10H14N2O2S) |

Advanced: How can crystallographic data inconsistencies be resolved when refining the structure of this compound?

Answer:

- Software Cross-Validation : Compare refinements using SHELXL (robust for small molecules) and PHENIX (for handling twinning or disorder) .

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify patterns (e.g., R2²(8) motifs) that stabilize crystal packing .

- Thermal Parameter Checks : Anisotropic displacement parameters (ADPs) should align with expected molecular rigidity; outliers suggest misassignment.

Q. Example Workflow :

Refine initial model in SHELXL.

Validate hydrogen bonds using Mercury (CCDC).

Compare R-factors with alternative software (e.g., Olex2).

Advanced: What strategies minimize by-products during synthesis, such as over-sulfonylation or incomplete dimethylation?

Answer:

- Stepwise Reaction Monitoring : Use TLC or in-situ IR to track sulfonylation completion before adding dimethylamine .

- Catalytic Bases : DMAP (4-dimethylaminopyridine) accelerates amidation, reducing side reactions .

- By-Product Identification : LC-MS or 2D NMR (e.g., COSY) detects impurities like mono-methylated sulfonamides .

Q. Table 2: Common By-Products and Mitigation

| By-Product | Mitigation Strategy |

|---|---|

| Mono-methylated sulfonamide | Use excess dimethylamine (2.5 equiv.) |

| Sulfonic acid derivative | Ensure anhydrous conditions during amidation |

Basic: How should researchers ensure compound stability in solution during bioassays?

Answer:

- Solvent Selection : Use aprotic solvents (e.g., DMSO-d6) to prevent hydrolysis. Avoid DMF due to residual dimethylamine interference .

- Storage : Aliquot solutions in amber vials at -20°C to prevent photodegradation and oxidation .

- Stability Testing : Conduct periodic HPLC checks over 24–72 hours to monitor degradation (e.g., sulfonic acid formation) .

Advanced: How do hydrogen bonding networks influence the supramolecular assembly of this compound?

Answer:

- Intermolecular Interactions : The sulfonamide group forms N–H···O and C–H···O bonds, creating chains or sheets. Dimethyl groups reduce steric hindrance, favoring tighter packing .

- Graph-Set Analysis : Identify motifs like D (donor) and A (acceptor) patterns. For example, N–H···O=S bonds often form R2²(8) rings .

- Impact on Solubility : Stronger networks reduce solubility in polar solvents, necessitating co-solvents (e.g., DMSO:water mixtures) for assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.